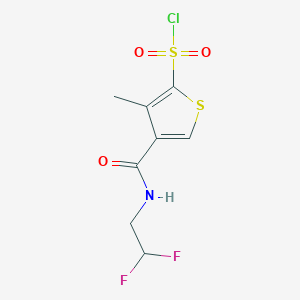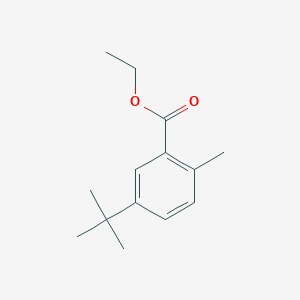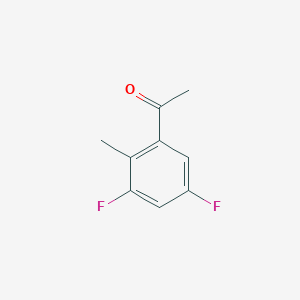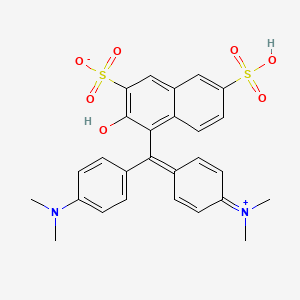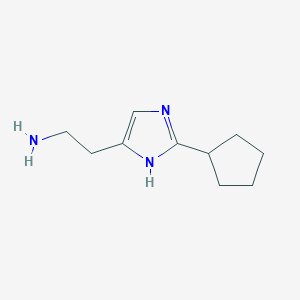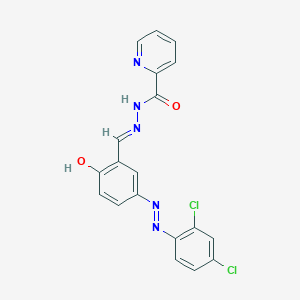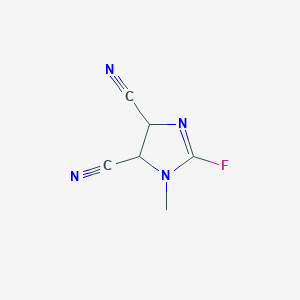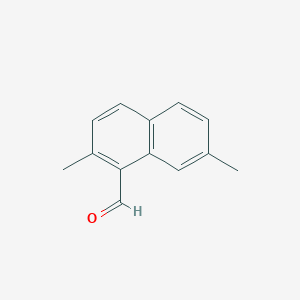
1-Chloro-8-fluoroisoquinolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-8-fluoroisoquinolin-5-amine is a compound belonging to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds. Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both chlorine and fluorine atoms in the molecule enhances its chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-8-fluoroisoquinolin-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of substituted anilines with β-ketoesters, followed by halogenation reactions. For instance, starting with 4-fluoroaniline, the compound can be synthesized through a series of steps involving cyclization, chlorination, and amination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of high-boiling solvents and catalysts can enhance the yield and purity of the final product. The Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent, is one of the methods that can be adapted for industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-8-fluoroisoquinolin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, quinolines, and amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Chloro-8-fluoroisoquinolin-5-amine has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, including antimalarial, antimicrobial, and anticancer drugs
Biological Studies: It is used in the study of enzyme inhibitors and receptor antagonists, contributing to the understanding of various biological pathways.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-8-fluoroisoquinolin-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and bacterial cell death . The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-4-fluoroisoquinolin-7-amine
- 5,8-Difluoroquinoline
- 6-Methoxyquinoline
Uniqueness
1-Chloro-8-fluoroisoquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorine and fluorine atoms in the isoquinoline ring enhances its reactivity and potential for diverse applications in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C9H6ClFN2 |
|---|---|
Poids moléculaire |
196.61 g/mol |
Nom IUPAC |
1-chloro-8-fluoroisoquinolin-5-amine |
InChI |
InChI=1S/C9H6ClFN2/c10-9-8-5(3-4-13-9)7(12)2-1-6(8)11/h1-4H,12H2 |
Clé InChI |
YOERVWPMCOVXRX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1N)C=CN=C2Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate](/img/structure/B12826608.png)
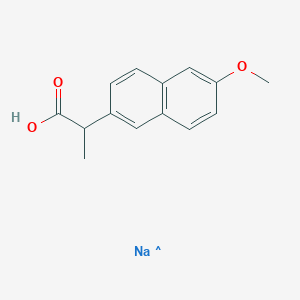
![Thiazolo[4,5-b]pyridine-6-carbonitrile](/img/structure/B12826620.png)
![3-cyclopropyl-7-methyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B12826623.png)
![3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12826625.png)
